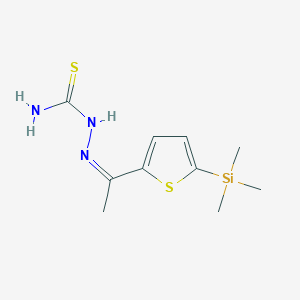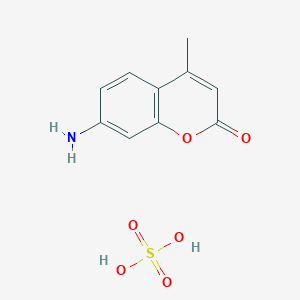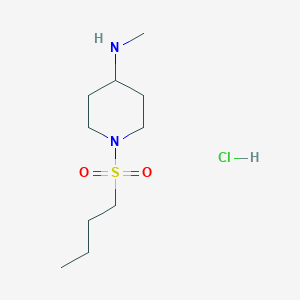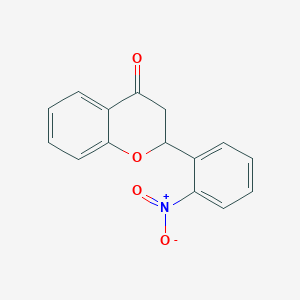
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one typically involves the reaction of appropriate substituted pyrazine derivatives with chlorinating agents. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-1-ethylpyrazin-2(1H)-one
- 3,5-Dichloro-6-phenylpyrazin-2(1H)-one
- 1-Ethyl-6-phenylpyrazin-2(1H)-one
Uniqueness
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazinone derivatives.
Propriétés
Formule moléculaire |
C12H10Cl2N2O |
|---|---|
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
3,5-dichloro-1-ethyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-9(8-6-4-3-5-7-8)10(13)15-11(14)12(16)17/h3-7H,2H2,1H3 |
Clé InChI |
DTTPZJPDDAZBGD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)





